N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a benzimidazole moiety linked via a pentyl chain to a substituted isoquinoline-4-carboxamide scaffold. The benzimidazole group is known for its role in modulating enzyme interactions, particularly in therapeutic contexts such as kinase inhibition or glucosylceramide synthase (GCS) inhibition .
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-18(16-9-4-5-10-17(16)23(27)29)22(28)24-14-8-2-3-13-21-25-19-11-6-7-12-20(19)26-21/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
PAVMHQYSLODZLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and dihydroisoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can substitute functional groups in the compound, facilitated by reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique properties are explored for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, potentially inhibiting their activity. The dihydroisoquinoline carboxamide portion may interact with cellular membranes or proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A key patent (EP Bulletin, 2017) describes N-(5-((aryl or heteroaryl)methyloxy)pentyl)-substituted imino sugars as GCS inhibitors . However, the absence of a sugar backbone in the target compound likely alters solubility and membrane permeability compared to imino sugar derivatives.
Benzimidazole-Tetrazole Derivatives
lists two benzimidazole-containing compounds with tetrazole or benzamide substituents:
- Y043-4611 : N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-(1H-tetrazol-1-yl)benzamide
- Y043-4254 : N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
| Parameter | Target Compound | Y043-4254 | Y043-4611 |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₅N₅O₂ (estimated) | C₂₀H₂₁N₇O | C₁₉H₁₉N₇OS |
| Molecular Weight | ~427.5 g/mol | 375.43 g/mol | 393.47 g/mol |
| Key Functional Groups | Benzimidazole, dihydroisoquinoline-4-carboxamide | Benzimidazole, tetrazole-benzamide | Benzimidazole, tetrazole, methylsulfanyl |
| Potential Targets | GCS, kinase enzymes (inferred) | Not specified | Not specified |
Key Observations :
- The target compound’s dihydroisoquinoline-4-carboxamide group replaces the tetrazole ring in Y043-4254, likely altering electronic properties and binding affinity.
- The pentyl linker in both the target compound and Y043-4254 suggests a preference for extended hydrophobic interactions in target binding.
- The methylsulfanyl group in Y043-4611 may enhance metabolic stability compared to the target compound’s methyl-oxo group .
Comparison with Deferoxamine Derivatives
While deferoxamine mesilate () is structurally distinct, its hydroxamic acid motifs and polyamine backbone highlight the importance of metal chelation and long-chain linkers in pharmacological activity. The target compound lacks chelating groups but shares a pentyl-based spacer, which may optimize spatial positioning for enzyme inhibition .
Research Findings and Mechanistic Insights
- Enzyme Inhibition: The benzimidazole core in the target compound and its analogs is associated with GCS inhibition, a target for Gaucher disease and neurodegenerative disorders . Unlike imino sugars, the dihydroisoquinoline group may reduce off-target effects on glycosidases.
- Solubility and Bioavailability: The absence of polar tetrazole or sugar groups in the target compound may lower aqueous solubility compared to Y043-4254 or patented imino sugars, necessitating formulation optimization.
- Selectivity: The methyl-oxo group in the dihydroisoquinoline scaffold could confer selectivity for kinases (e.g., PI3K/mTOR pathways) over metabolic enzymes, a hypothesis supported by studies on similar isoquinoline derivatives .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzimidazole moiety : Known for various biological activities.
- Isoquinoline derivative : Associated with pharmacological properties.
- Pentyl chain : May influence solubility and bioavailability.
The molecular formula of this compound is , with a molecular weight of approximately 343.4 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antitumor Activity
Studies have shown that derivatives of benzimidazole and isoquinoline exhibit significant antitumor effects. For instance, compounds with structural similarities demonstrated cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM in different assay formats .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 |
| Compound 8 | HCC827 | 6.26 ± 0.33 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the structural modifications in the compounds may enhance their antitumor potency.
Antimicrobial Properties
Benzimidazole derivatives have also been reported to possess antimicrobial activities. The synthesis of compounds with benzimidazole cores has led to the discovery of agents with effective antibacterial properties against various pathogens .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as docking studies and radioligand binding assays have been employed to elucidate how this compound interacts with biological targets.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy : A study focused on a series of benzimidazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Selectivity Issues : Some compounds exhibited non-selective toxicity towards normal fibroblast cells (MRC-5), indicating a need for further optimization to reduce potential side effects while maintaining efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
